molecular formula C14H22N2 B7725767 Methyl-(1-propyl-1,2,3

Methyl-(1-propyl-1,2,3

Cat. No.: B7725767
M. Wt: 218.34 g/mol
InChI Key: GSNMWFIWSGPSCG-UHFFFAOYSA-N
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Description

Methyl-(1-propyl-1,2,3) is an organic compound that belongs to the class of alkyl groups It is characterized by the presence of a methyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-propyl-1,2,3) can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction Another method involves the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound) typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-propyl-1,2,3) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound) can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Methyl-(1-propyl-1,2,3) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-(1-propyl-1,2,3) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Methyl-(1-propyl-1,2,3) can be compared with other similar compounds, such as:

    Isopropyl (1-methylethyl): Similar in structure but with different branching.

    Isobutyl (2-methylpropyl): Another branched alkyl group with distinct properties.

    Sec-butyl (1-methylpropyl): Differently substituted butyl group.

    Tert-butyl (1,1-dimethylethyl): Highly branched and sterically hindered.

These compounds share some structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound).

Properties

IUPAC Name

N-methyl-1-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-8-16-9-4-5-13-10-12(11-15-2)6-7-14(13)16/h6-7,10,15H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMWFIWSGPSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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